氨基氧基-PEG4-酸

描述

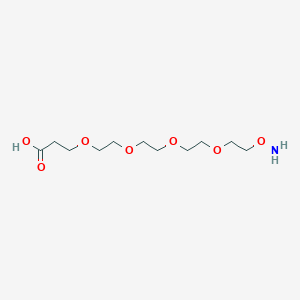

Aminooxy-PEG4-acid is a PEG derivative containing an aminooxy group and a terminal carboxylic acid . The hydrophilic PEG spacer increases solubility in aqueous media . The aminooxy group can be used in bioconjugation . It reacts with an aldehyde to form an oxime bond . If a reductant is used, it will form a hydroxylamine linkage . The terminal carboxylic acid can be reacted with primary amine groups in the presence of activators (e.g. EDC, or DCC) to form a stable amide bond .

Molecular Structure Analysis

The molecular weight of Aminooxy-PEG4-acid is 281.3 g/mol . The molecular formula is C11H23NO7 . The structure contains an aminooxy group and a terminal carboxylic acid .Chemical Reactions Analysis

The aminooxy group in Aminooxy-PEG4-acid can react with an aldehyde to form an oxime bond . If a reductant is used, it will form a hydroxylamine linkage . The terminal carboxylic acid can react with primary amine groups in the presence of activators (e.g. EDC, or DCC) to form a stable amide bond .科学研究应用

蛋白质标记和交联

氨基氧基-PEG4-酸,也称为烷氧胺-PEG4-生物素,用作蛋白质标记和交联的生物素化试剂 {svg_1}. 它包含一个四单元聚乙二醇 (PEG) 间隔臂,用于在被氧化形成醛的碳水化合物基团处对生物大分子进行生物素化 {svg_2}.

糖蛋白标记

该化合物用于在唾液酸残基处对糖基化蛋白质进行生物素化,以便使用链霉亲和素探针或树脂进行检测或纯化 {svg_3}. 这在糖蛋白及其功能研究中特别有用。

细胞表面标记

氨基氧基-PEG4-酸用于生物素化和分离细胞表面糖蛋白 {svg_4}. 该试剂不渗透完整细胞的膜,使其成为研究细胞表面蛋白的理想选择 {svg_5}.

醛反应性

氨基氧基基团比酰肼试剂形成更稳定的键 {svg_6}. 它与通过高碘酸盐氧化糖基形成的醛反应 {svg_7}. 这种特性在各种生化研究应用中很有用。

聚乙二醇化

氨基氧基-PEG4-酸的间隔臂包含一个亲水性的、四单元的聚乙二醇 (PEG) 基团 {svg_8}. 聚乙二醇化赋予生物素化分子水溶性,有助于防止存储在溶液中的生物素化抗体的聚集 {svg_9}.

不可逆连接

氨基氧基-PEG4-酸形成稳定的(永久的)肟键 {svg_10}. 间隔臂不能裂解,使其在创建对蛋白质或其他生物大分子进行永久性修饰方面很有用 {svg_11}.

羰基反应性交联剂

酰肼和烷氧胺是醛反应性化学基团,通常用于生物分子探针,用于标记和交联糖蛋白和其他多糖上的羰基(氧化碳水化合物) {svg_12}. 氨基氧基-PEG4-酸属于此类。

还原胺化

作用机制

Target of Action

Aminooxy-PEG4-acid, also known as Aminoxy-PEG4-acid, is primarily used in the synthesis of Proteolysis Targeting Chimeras (PROTACs) . PROTACs are a class of drugs that work by recruiting an E3 ubiquitin ligase to tag a specific protein for degradation .

Mode of Action

The compound contains an aminooxy group and a terminal carboxylic acid . The aminooxy group can be used in bioconjugation, where it reacts with an aldehyde to form an oxime bond . If a reductant is used, it will form a hydroxylamine linkage . The terminal carboxylic acid can react with primary amine groups in the presence of activators (e.g., EDC, or DCC) to form a stable amide bond .

Biochemical Pathways

As a PEG-based PROTAC linker, Aminooxy-PEG4-acid plays a crucial role in the synthesis of PROTACs . PROTACs function by exploiting the intracellular ubiquitin-proteasome system to selectively degrade target proteins . This selective degradation can affect various biochemical pathways depending on the target protein.

Pharmacokinetics

The hydrophilic PEG spacer in Aminooxy-PEG4-acid increases its solubility in aqueous media , which can potentially enhance its Absorption, Distribution, Metabolism, and Excretion (ADME) properties.

Result of Action

The primary result of the action of Aminooxy-PEG4-acid is the formation of PROTACs . These PROTACs can selectively degrade target proteins, altering cellular processes and potentially leading to therapeutic effects depending on the target protein.

Action Environment

The action of Aminooxy-PEG4-acid, like many other compounds, can be influenced by various environmental factors. For instance, the pH of the environment can affect the formation of oxime bonds . .

安全和危害

属性

IUPAC Name |

3-[2-[2-[2-(2-aminooxyethoxy)ethoxy]ethoxy]ethoxy]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H23NO7/c12-19-10-9-18-8-7-17-6-5-16-4-3-15-2-1-11(13)14/h1-10,12H2,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UBYSJSIIVZPQED-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(COCCOCCOCCOCCON)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H23NO7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

281.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(S)-3-Cyclopropyl-3-(3-((2-(5,5-dimethylcyclopent-1-en-1-yl)-2'-fluoro-5'-methoxy-[1,1'-biphenyl]-4-yl)methoxy)phenyl)propanoic acid](/img/structure/B605367.png)

![1-(6'-(2-Hydroxy-2-methylpropoxy)-4-((5-methylpyridin-3-yl)oxy)-[3,3'-bipyridin]-6-yl)-3-methylurea](/img/structure/B605374.png)

![5-[[3-(2,2-Dimethylcyclopentyl)-4-(2-fluoro-5-methoxyphenyl)phenyl]methoxy]spiro[1,2-dihydroindene-3,2'-cyclopropane]-1'-carboxylic acid](/img/structure/B605378.png)

![4-{4-[1-(2,4-dichlorophenyl)-4-methyl-3-[(piperidin-1-yl)carbamoyl]-1H-pyrazol-5-yl]phenyl}but-3-yn-1-yl nitrate](/img/structure/B605381.png)